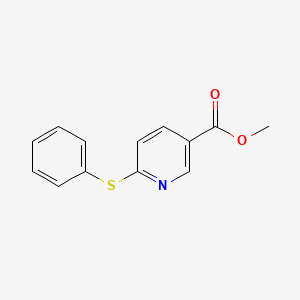

Methyl 6-(Phenylthio)nicotinate

Descripción

Contextualization within N-Heterocyclic Compound Research

Nitrogen heterocycles, organic compounds featuring a ring structure containing at least one nitrogen atom, are of paramount importance in organic synthesis. nih.gov Their prevalence in nature, from the nucleic acids that comprise our DNA to a vast array of alkaloids, underscores their fundamental role in biological processes. researchgate.net This natural abundance has inspired chemists to utilize N-heterocyclic scaffolds in the design and development of new molecules with specific functions. researchgate.net These compounds are not merely passive frameworks; their nitrogen atoms can participate in hydrogen bonding and other non-covalent interactions, influencing properties like solubility and binding affinity with biological targets. researchgate.net

The versatility of N-heterocycles stems from their diverse reactivity, allowing for a wide range of chemical transformations such as substitutions, additions, and cycloadditions. nih.gov This chemical tractability makes them essential building blocks, serving as intermediates, catalysts, or the final products in complex synthetic pathways. nih.gov Researchers are continuously exploring new methods for their synthesis, with a growing emphasis on environmentally benign and efficient protocols. researchgate.net

Significance of Pyridine-Based Derivatives in Contemporary Chemical Synthesis and Mechanistic Studies

Among the myriad of N-heterocyclic structures, pyridine (B92270) and its derivatives hold a particularly prominent position. The pyridine ring, an aromatic six-membered heterocycle, is a key structural motif found in numerous bioactive compounds and is considered a cornerstone in drug discovery. Its unique electronic properties and ability to be functionalized at various positions make it a versatile tool for medicinal chemists seeking to optimize the biological activity of lead compounds.

The significance of pyridine derivatives extends beyond medicinal applications into the realm of chemical synthesis and mechanistic studies. They are frequently employed as ligands in catalysis, building blocks for complex organic molecules, and probes for understanding reaction mechanisms. nih.gov The synthesis of substituted pyridines, such as nicotinic acid esters, is a central theme in organic chemistry. A notable strategy for their preparation is the nucleophilic aromatic substitution (SNAr) reaction, where a leaving group on the pyridine ring is displaced by a nucleophile. This reaction is fundamental for creating carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, leading to a diverse array of functionalized pyridine compounds.

Recent research has focused on developing more efficient and sustainable methods for these transformations. One study highlights a green approach to the SNAr of nicotinic esters using Cyrene™, a bio-based solvent, as an alternative to traditional polar aprotic solvents. In this work, methyl 6-chloronicotinate was reacted with various nucleophiles, including thiophenol, to produce a library of substituted nicotinic esters. The reaction with thiophenol specifically yielded Methyl 6-(Phenylthio)nicotinate, demonstrating a practical synthetic route to this compound. This research showcases the ongoing efforts to refine synthetic methodologies for pyridine derivatives, making their production more environmentally friendly while expanding the accessible chemical space for further investigation.

Detailed Research Findings

A significant advancement in the synthesis of compounds like this compound involves the use of green solvents to replace conventional, more toxic options. A study focused on nucleophilic aromatic substitution (SNAr) reactions of nicotinic esters provides a concrete example of the synthesis of this compound.

In this research, the synthesis was achieved by reacting Methyl 6-chloronicotinate with Thiophenol . The reaction was conducted in the presence of a base, triethylamine (B128534) (Et₃N), using Cyrene™ as the solvent. This method proved to be highly efficient, affording the desired product in a short reaction time.

| Reactant 1 | Reactant 2 | Product | Yield (%) |

| Methyl 6-chloronicotinate | Thiophenol | This compound | 77 |

Table 1: Synthesis of this compound via Nucleophilic Aromatic Substitution.

This synthetic protocol highlights a modern, environmentally conscious approach to creating C-S bonds on a pyridine scaffold, providing a reliable method for accessing this compound for further study and application.

Propiedades

IUPAC Name |

methyl 6-phenylsulfanylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2S/c1-16-13(15)10-7-8-12(14-9-10)17-11-5-3-2-4-6-11/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOMIDTSCNRWRPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(C=C1)SC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for Methyl 6-(Phenylthio)nicotinate

The synthesis of this compound is primarily achieved through nucleophilic aromatic substitution, a fundamental reaction class in organic chemistry for modifying aromatic systems.

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) is a well-established method for introducing nucleophiles onto an aromatic or heteroaromatic ring. acsgcipr.orgnih.gov This reaction pathway involves the attack of a nucleophile on a carbon atom of the aromatic ring that bears a suitable leaving group, proceeding through a negatively charged intermediate known as a Meisenheimer complex. youtube.comnih.gov For the reaction to be effective, the aromatic ring is typically activated by the presence of electron-withdrawing groups. youtube.com

A primary and direct route to this compound involves the reaction of Methyl 6-Chloronicotinate with a sulfur-based nucleophile. In this pathway, the chlorine atom at the 6-position of the pyridine (B92270) ring serves as the leaving group. The electron-deficient nature of the pyridine ring, particularly with the ester group at the 3-position, facilitates the attack of the nucleophile.

The reaction proceeds by treating Methyl 6-Chloronicotinate with thiophenol in the presence of a base. The base deprotonates the thiophenol to form the more potent thiophenolate anion, which then acts as the nucleophile, attacking the C-6 position of the pyridine ring and displacing the chloride ion to yield the final thioether product.

The efficiency of the SNAr reaction is highly dependent on the choice of reagents and conditions. Key parameters that are often optimized include the base, solvent, and reaction temperature.

Base: A variety of bases can be employed to generate the thiophenolate nucleophile. Common choices include inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), and stronger bases such as sodium hydride (NaH). acsgcipr.org The choice of base can influence the reaction rate and yield.

Solvent: Polar aprotic solvents are typically preferred for SNAr reactions as they can solvate the cation of the base without strongly solvating the nucleophile, thus enhancing its reactivity. acsgcipr.org Solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N,N-dimethylacetamide (DMAc) are frequently used. nih.gov

Temperature: The reaction can often be performed at room temperature, although heating may be necessary to increase the reaction rate, with temperatures typically ranging from room temperature to 100 °C. nih.gov

| Parameter | Reagent/Condition | Rationale |

|---|---|---|

| Base | K₂CO₃, NaH, Cs₂CO₃ | Deprotonates thiophenol to form the active thiophenolate nucleophile. |

| Solvent | DMF, DMSO, DMAc | Polar aprotic solvents enhance nucleophilicity. |

| Temperature | Room Temperature to 100 °C | Controls the rate of reaction; higher temperatures can increase speed. |

Strategies for Introducing the Phenylthio Moiety

The introduction of the phenylthio group onto the pyridine scaffold is a critical transformation. The most common strategy involves the in-situ generation of a thiophenolate anion from thiophenol and a suitable base. This method is straightforward and widely applicable for the synthesis of aryl thioethers. The reactivity of the heteroaryl halide is a key factor, with heteroaryl chlorides and bromides being common substrates for this type of transformation. nih.gov

Derivatization and Analogous Compound Synthesis

Once synthesized, this compound can serve as a versatile building block for the creation of more complex molecules through various chemical transformations.

Functionalization of the Pyridine Ring System

The pyridine ring system, while aromatic, is amenable to a range of functionalization reactions. These modifications can be used to synthesize a library of analogous compounds for various applications.

Potential derivatization strategies include:

Modification of the Ester Group: The methyl ester functionality can be readily transformed. Hydrolysis under basic or acidic conditions would yield the corresponding carboxylic acid, 6-(phenylthio)nicotinic acid. This acid can then be converted into a variety of other functional groups, such as amides, by coupling with amines. Alternatively, the ester can be reduced to a primary alcohol using reducing agents like lithium aluminium hydride.

Electrophilic Aromatic Substitution: While the pyridine ring is generally electron-deficient and less reactive towards electrophilic aromatic substitution (EAS) than benzene, these reactions can still occur, typically under harsh conditions. youtube.com The substitution is directed to the C-3 (or C-5) position. youtube.com The presence of activating groups can facilitate these reactions. youtube.com

N-Oxidation: The nitrogen atom of the pyridine ring can be oxidized to form a pyridine N-oxide. This modification alters the electronic properties of the ring, potentially enabling different substitution patterns and reactivities.

Dearomatization: Recent advances have explored the dearomatization of nicotinamide and nicotinate derivatives to produce highly functionalized dihydropyridine structures, which can serve as precursors for further chemical synthesis. acs.org

Coupling Reactions for Aromatic Substituents (e.g., Suzuki-Miyaura type reactions for 5-substituted analogues)

While specific examples detailing Suzuki-Miyaura reactions directly on the this compound core are not extensively documented in readily available literature, the principles of this powerful cross-coupling reaction are broadly applicable to functionalizing pyridine rings. The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides/triflates and organoboron compounds, catalyzed by a palladium complex.

In the context of preparing 5-substituted analogues of this compound, a hypothetical synthetic strategy would likely involve a precursor, such as a halogenated derivative at the 5-position of the pyridine ring. This precursor would then undergo a Suzuki-Miyaura reaction with a suitable boronic acid or boronate ester to introduce the desired substituent.

Table 1: Hypothetical Suzuki-Miyaura Reaction for a 5-Substituted Analogue

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |

| Methyl 5-bromo-6-(phenylthio)nicotinate | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | Methyl 5-aryl-6-(phenylthio)nicotinate |

This reaction would proceed through the established catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, ligand, base, and solvent system would be critical to optimize the reaction yield and minimize side products. The electronic nature of the phenylthio group and the ester functionality would influence the reactivity of the pyridine core and would need to be considered in the reaction design.

Synthesis of this compound as a Key Intermediate in Multi-step Syntheses

The strategic importance of this compound often lies in its role as a building block for more elaborate molecular architectures. Its synthesis is a critical step in multi-stage synthetic campaigns. A common approach to its synthesis involves the nucleophilic aromatic substitution of a suitable leaving group at the 6-position of a methyl nicotinate derivative with thiophenol.

For instance, starting from Methyl 6-chloronicotinate, the phenylthio group can be introduced via a reaction with thiophenol in the presence of a base.

Table 2: Synthesis of this compound

| Starting Material | Reagent | Base | Solvent | Product |

| Methyl 6-chloronicotinate | Thiophenol | K₂CO₃ | DMF | This compound |

This transformation provides a direct route to the target compound, which can then be carried forward in a synthetic sequence. The phenylthio group itself can be a site for further chemical modification, or it can serve as a directing group or a stable protecting group during subsequent reactions on other parts of the molecule. Its presence can influence the electronic properties of the pyridine ring, thereby affecting the regioselectivity of further functionalization.

Considerations for Sustainable Chemical Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes in both academic and industrial settings. The focus is on developing processes that are more efficient, use less hazardous materials, and generate minimal waste.

Exploration of Mild and Environmentally Acceptable Reaction Conditions

For the synthesis of this compound and its derivatives, the exploration of milder and more environmentally benign reaction conditions is an active area of research. This includes the use of less toxic solvents, lower reaction temperatures, and catalysts that are more efficient and can be easily recovered and reused.

For the nucleophilic aromatic substitution to introduce the phenylthio group, traditional methods might employ high-boiling polar aprotic solvents like DMF or DMSO. Green chemistry approaches would seek to replace these with more sustainable alternatives such as water, ethanol, or solvent-free conditions where feasible.

Furthermore, the development of catalytic systems that can operate under milder conditions is a key goal. For instance, in the context of coupling reactions, advancements in catalyst design are enabling reactions to be carried out at lower temperatures and with lower catalyst loadings, which reduces energy consumption and waste. The use of catalysts based on more abundant and less toxic metals is also a significant area of investigation. While palladium remains a workhorse in cross-coupling chemistry, research into catalysts based on copper, iron, or nickel is gaining momentum as a more sustainable alternative.

Consequently, it is not possible to provide the specific research findings and data tables for the following sections as requested in the outline:

Advanced Spectroscopic and Structural Characterization

Analysis of Intermolecular Interactions and Crystal Packing

To fulfill the user's request, access to proprietary research data or the original synthesis and characterization of this specific molecule would be required. Without such data, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy and detail.

Despite a comprehensive search for crystallographic and structural data pertaining to Methyl 6-(phenylthio)nicotinate, no specific studies detailing the Hirshfeld surface analysis or fingerprint plots for this compound could be located.

The execution of multiple targeted searches, including terms such as "this compound Hirshfeld surface analysis," "this compound fingerprint plots," "this compound crystal structure," and "this compound intermolecular interactions," did not yield any published research containing the requisite experimental or computational data for this specific molecule.

Consequently, the advanced spectroscopic and structural characterization through Hirshfeld surface analysis and the generation of corresponding fingerprint plots, as requested in the outline, cannot be provided at this time due to the absence of the necessary primary scientific literature and crystallographic information for this compound.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These calculations solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule. From this, a variety of chemical properties and reactivity descriptors can be derived.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of many-body systems by using the electron density as the fundamental variable, rather than the complex many-electron wave function. jocpr.commdpi.com DFT has proven to be a reliable method for optimizing molecular geometries and predicting vibrational frequencies, electronic properties, and reactivity of molecules like nicotinic acid derivatives. jocpr.comcajost.com.ng

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comnih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. rsc.org The energy gap between the HOMO and LUMO (ELUMO - EHOMO) is an important indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. cajost.com.ngnih.gov

In a molecule like Methyl 6-(phenylthio)nicotinate, the HOMO is expected to be localized primarily on the electron-rich phenylthio group and the pyridine (B92270) ring, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is anticipated to be distributed over the electron-deficient pyridine ring and the ester group, marking them as the probable sites for nucleophilic attack. DFT calculations on related molecules like methyl nicotinate and 6-methyl nicotinic acid have been used to determine these orbital energies and predict reactive sites. jocpr.comnih.gov

Table 1: Key Parameters from Frontier Molecular Orbital (FMO) Analysis

| Parameter | Description | Significance in Reactivity |

| HOMO Energy (EHOMO) | Energy of the Highest Occupied Molecular Orbital. | Represents the ability to donate an electron; higher energy indicates a better electron donor. rsc.org |

| LUMO Energy (ELUMO) | Energy of the Lowest Unoccupied Molecular Orbital. | Represents the ability to accept an electron; lower energy indicates a better electron acceptor. rsc.org |

| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO (ΔE = ELUMO - EHOMO). | A smaller energy gap implies lower kinetic stability and higher chemical reactivity. cajost.com.ngnih.gov |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. mdpi.com The MEP map illustrates the electrostatic potential on the surface of a molecule, using a color scale to denote different potential values. rsc.org

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are susceptible to electrophilic attack and are associated with lone pairs of atoms like oxygen and nitrogen. mdpi.com

Blue regions represent positive electrostatic potential, indicating areas of low electron density or electron deficiency. These sites are prone to nucleophilic attack. mdpi.com

Green regions denote neutral or near-zero potential. rsc.org

For this compound, the MEP map would be expected to show negative potential (red) around the nitrogen atom of the pyridine ring and the carbonyl oxygen of the ester group, highlighting them as primary sites for electrophilic interaction. Positive potential (blue) would likely be observed around the hydrogen atoms. Such analyses have been performed on related structures like methyl nicotinate to identify reactive sites. jocpr.comnih.gov

Table 2: Color Representation in Molecular Electrostatic Potential (MEP) Maps

| Color | Electrostatic Potential | Type of Site | Predicted Interaction |

| Red | Most Negative | Electron-rich | Electrophilic Attack |

| Orange/Yellow | Moderately Negative | Electron-rich | Electrophilic Attack |

| Green | Neutral (Zero Potential) | Neutral | - |

| Blue | Most Positive | Electron-deficient | Nucleophilic Attack |

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule by describing it in terms of localized Lewis-like structures, such as bonds, lone pairs, and core orbitals. faccts.desemanticscholar.org This method is used to investigate intramolecular interactions, charge transfer, and hyperconjugative effects that contribute to molecular stability. periodicodimineralogia.it

Table 3: Common Interactions Investigated by NBO Analysis

| Interaction Type | Donor Orbital | Acceptor Orbital | Significance |

| Hyperconjugation | σ (bonding) or LP (lone pair) | σ* (antibonding) or π* (antibonding) | Stabilizes the molecule through electron delocalization from filled to empty orbitals. wisc.edu |

| Intramolecular Charge Transfer (ICT) | Electron-donating group | Electron-accepting group | Leads to significant stabilization and influences the molecule's electronic properties. periodicodimineralogia.it |

| Hybridization | Atomic orbitals | - | Determines the geometry and nature of chemical bonds. |

Density Functional Theory (DFT) Investigations

Structure-Activity Relationship (SAR) Methodologies Applied to Related Systems

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound to its biological activity. nih.gov By systematically modifying parts of a molecule and observing the resulting changes in activity, researchers can identify key structural features, or pharmacophores, responsible for the desired biological effect. These studies are crucial in medicinal chemistry for designing more potent and selective drugs. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that develops mathematical models to correlate the chemical structure of a series of compounds with their biological activities. mdpi.comnih.gov These models are built by calculating various molecular descriptors (physicochemical, electronic, steric, and topological) and using statistical methods like multiple linear regression (MLR) to find a quantitative relationship. mdpi.commdpi.com

For systems related to this compound, such as nicotine derivatives, QSAR studies have been employed to understand the structural requirements for binding to specific receptors. researchgate.net For instance, a study on 6-substituted nicotine analogs revealed that lipophilicity (π) and the steric size of the substituent at the 6-position significantly influence binding affinity at nicotinic acetylcholinergic receptors (nAChRs). researchgate.net While electronic effects (σ) were considered, they showed a poor correlation with affinity, suggesting that lipophilic and steric factors are more dominant for that particular series of compounds. researchgate.net Such QSAR models can be used to predict the activity of new, unsynthesized analogs, thereby guiding drug discovery efforts. mdpi.com

Table 4: Common Descriptors Used in QSAR Studies

| Descriptor Type | Example | Information Provided |

| Electronic | Hammett constant (σ), Dipole moment, HOMO/LUMO energies | Describes the electronic properties of a molecule or substituent, influencing electrostatic interactions. researchgate.net |

| Steric | Molar refractivity (MR), van der Waals volume | Describes the size and shape of the molecule, which can affect how it fits into a receptor binding site. researchgate.net |

| Lipophilic | Partition coefficient (logP), Hansch constant (π) | Measures the hydrophobicity of a molecule, which is critical for membrane permeability and binding. researchgate.net |

| Topological | Connectivity indices | Describes the branching and connectivity of atoms within the molecular structure. |

Quantitative Structure-Activity Relationships (QSAR) Approaches

Ligand-Target Interaction Modeling

Understanding how a ligand binds to its biological target is fundamental to rational drug design. Ligand-target interaction modeling uses computational techniques to simulate and analyze the binding process at an atomic level, revealing key interactions that determine binding affinity and specificity.

Molecular Docking Simulations

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to rank them based on their predicted binding affinity.

For derivatives of this compound, docking simulations can identify crucial interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking with key amino acid residues in the target's active site. For instance, studies on related nicotinic acid derivatives have used docking to elucidate binding modes with enzymes like nitroreductase, identifying specific hydrogen bonds and hydrophobic contacts that are essential for activity. These insights are invaluable for understanding the mechanism of action and for designing modifications to improve binding.

| Parameter | Description | Example Finding |

|---|---|---|

| Binding Energy / Docking Score (kcal/mol) | An estimation of the binding affinity; more negative values indicate stronger binding. | -8.0 to -10.5 |

| Hydrogen Bonds | Identifies key donor-acceptor pairs between the ligand and protein residues. | Interaction with ASN71, GLU162 |

| Hydrophobic Interactions | Identifies non-polar interactions with residues like LEU, VAL, PHE. | Contacts with PHE124, LEU410 |

| Pi-Pi Stacking | Identifies stacking interactions between aromatic rings of the ligand and residues like TYR, PHE, HIS. | Interaction with HIS213 |

This table summarizes the typical outputs of a molecular docking simulation, providing both a quantitative estimate of binding affinity and a qualitative description of the key intermolecular interactions.

Molecular Dynamics Simulations

While molecular docking provides a static picture of the ligand-target complex, molecular dynamics (MD) simulations offer a dynamic view by simulating the movements of atoms over time. An MD simulation starts with the coordinates of the docked complex and uses force fields to calculate the forces on each atom and predict its subsequent motion.

These simulations, often run for nanoseconds or longer, are used to assess the stability of the predicted binding pose. Key analyses include calculating the Root Mean Square Deviation (RMSD) of the protein and ligand to check for conformational stability and monitoring the persistence of important interactions (like hydrogen bonds) identified during docking. MD simulations provide a more realistic representation of the binding event in a physiological environment and can be used to refine binding poses and calculate more accurate binding free energies.

| Parameter | Description | Typical Observation |

|---|---|---|

| Simulation Time | The duration of the simulation, typically in nanoseconds (ns). | 100 ns |

| Force Field | The set of equations and parameters used to describe the potential energy of the system. | GROMOS, AMBER |

| RMSD (Root Mean Square Deviation) | Measures the average deviation of atomic positions, indicating the stability of the complex. | Stable trajectory with fluctuations < 2 Å |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds over the simulation time. | Key H-bonds are maintained > 80% of the time. |

This table outlines the key parameters and outputs of a molecular dynamics simulation, which is used to validate the stability of a docked ligand-protein complex over time.

Mechanistic Investigations of Chemical Reactivity and Pathways

Studies on Reaction Mechanisms in the Synthesis of Phenylthio Nicotinates

The industrial production of the nicotinic acid backbone often starts with the oxidation of substituted pyridines. nih.govresearchgate.net For instance, 5-ethyl-2-methylpyridine (B142974) is a common precursor for producing 6-methylnicotinic acid. youtube.com This process involves reacting the starting material with strong oxidizing agents like nitric acid at elevated temperatures, often in the presence of sulfuric acid. youtube.comfrontiersin.org During this high-temperature oxidation, side reactions can occur, leading to the formation of by-products such as dicarboxylic acids (e.g., isocinchomeronic acid). youtube.comfrontiersin.org

Once the substituted nicotinic acid is formed, the next step is typically an esterification reaction to produce the methyl ester. The classic method involves refluxing the nicotinic acid derivative with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or gaseous hydrogen chloride. libretexts.orgyoutube.com This is a standard Fischer-Speier esterification mechanism.

The final key step is the introduction of the phenylthio moiety at the 6-position of the pyridine (B92270) ring. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This reaction pathway is common for aryl halides that possess electron-withdrawing groups, which activate the ring towards nucleophilic attack. libretexts.orgpressbooks.pub In the context of Methyl 6-(Phenylthio)nicotinate synthesis, a precursor such as methyl 6-chloronicotinate would be used. The pyridine ring, particularly with the electron-withdrawing ester group, is electron-deficient and thus activated for this type of substitution.

The SNAr mechanism proceeds in two main steps:

Addition of the Nucleophile: The nucleophile, in this case, the thiophenolate anion (generated from thiophenol and a base), attacks the carbon atom bearing the leaving group (e.g., a chloride). This attack disrupts the aromaticity of the pyridine ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.orgpressbooks.pub The negative charge is delocalized across the aromatic system and onto the electron-withdrawing substituents, which helps to stabilize this intermediate. youtube.com

Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the leaving group (the chloride ion). This step regenerates the stable aromatic system and results in the final substituted product, this compound. youtube.comlibretexts.org

This addition-elimination sequence is distinct from SN1 and SN2 reactions and is characteristic of nucleophilic substitutions on activated aromatic and heteroaromatic rings. youtube.compressbooks.pub

Mechanistic Probes using Structural Analogues and Derivatives

The use of structural analogues and derivatives is a fundamental strategy in medicinal chemistry and mechanistic studies to probe structure-activity relationships and reaction pathways. dntb.gov.ua While specific studies employing analogues to probe the reaction mechanisms of this compound itself are not extensively documented in the available literature, the principles of such investigations are well-established. Analogues of nicotinic acid are frequently synthesized to explore their biological activities, and these same compounds could serve as mechanistic probes. nih.govresearchgate.netnih.govresearchgate.net

For instance, in probing the SNAr mechanism detailed above, a series of substituted thiophenols could be used. By varying the electronic nature of the substituents on the phenyl ring of the incoming nucleophile (e.g., with electron-donating or electron-withdrawing groups) and measuring the reaction rates, one could construct a Hammett plot. The resulting correlation would provide quantitative insight into the charge distribution in the transition state of the rate-determining step, confirming the proposed Meisenheimer complex formation.

Similarly, analogues of the nicotinic acid portion could be synthesized to understand their influence on reactivity. The synthesis of conformationally restricted analogues of nicotine, for example, demonstrates how the core structure can be systematically modified. nih.gov Applying such modifications to the this compound scaffold could reveal how steric and electronic factors within the pyridine ring affect its synthesis or degradation pathways. Docking simulations on related nicotinic receptor ligands have been used to rationalize differences in binding affinity and functional potency, a technique that could be adapted to model interactions with enzymes involved in degradation. nih.gov

The synthesis of various nicotinic acid derivatives, such as hydrazones and oxadiazoles, is frequently reported, highlighting the chemical tractability of this scaffold for creating diverse molecular probes. researchgate.netresearchgate.net These synthetic strategies provide the foundation for creating tailored molecules designed to investigate specific mechanistic questions regarding synthesis, stability, or degradation.

Chemical Degradation Pathways of Related Nicotinic Acid Derivatives

Nicotinic acid and its derivatives are subject to chemical and biological degradation. In biological systems, these pathways are often enzymatic and lead to the breakdown of the pyridine ring. The degradation of nicotinic acid frequently proceeds through an initial hydroxylation step. For example, the enzyme nicotinic acid hydroxylase can convert nicotinic acid into 6-hydroxynicotinic acid. google.com This hydroxylated intermediate is a central molecule in several bacterial degradation pathways. nih.gov

Further degradation of 6-hydroxynicotinic acid is catalyzed by enzymes like 6-hydroxynicotinate 3-monooxygenase (NicC), a flavin-dependent enzyme that performs a decarboxylative hydroxylation. nih.gov This reaction converts 6-hydroxynicotinic acid into 2,5-dihydroxypyridine (2,5-DHP). nih.gov From this point, the pyridine ring is susceptible to cleavage, ultimately leading to simpler molecules that can enter central metabolic cycles, such as the tricarboxylic acid (TCA) cycle. nih.gov

Microbial catabolism plays a crucial role in the environmental fate of pyridine-containing compounds, including derivatives of nicotinic acid. Several bacterial genera, such as Pseudomonas, Bacillus, and Ochrobactrum, have been identified as capable of degrading these compounds. nih.gov The degradation pathways converge on key intermediates, which are then channeled into common metabolic routes.

Three primary pathways for the degradation of related compounds like nicotine have been identified in bacteria:

The Pyridine Pathway: This pathway involves initial hydroxylation at the C6 position of the pyridine ring.

The Pyrrolidine Pathway: This pathway begins with modifications to the pyrrolidine ring of nicotine.

The VPP Pathway: A variant that combines initial steps from the pyridine pathway with final steps from the pyrrolidine pathway.

For nicotinic acid and its simple derivatives, the degradation primarily follows a route analogous to the pyridine pathway. The central intermediate, 2,5-dihydroxypyridine (2,5-DHP), is a common convergence point for the degradation of many pyridine derivatives in aerobic microorganisms. nih.gov The degradation of 2,5-DHP proceeds via ring cleavage to form N-formylmaleamic acid, which is then sequentially converted to maleamic acid, maleic acid, and finally fumaric acid. Fumaric acid is an intermediate of the TCA cycle, allowing the organism to utilize the original compound for energy and biomass. nih.gov

The table below summarizes the key stages in the microbial degradation of nicotinic acid, a process that provides a model for the potential breakdown of its derivatives.

| Stage | Reaction | Key Intermediate(s) | Enzyme Family Example | References |

| 1. Initial Hydroxylation | Conversion of nicotinic acid to 6-hydroxynicotinic acid. | 6-Hydroxynicotinic acid (6-HNA) | Hydroxylases | google.com |

| 2. Decarboxylative Hydroxylation | Conversion of 6-HNA to 2,5-dihydroxypyridine. | 2,5-Dihydroxypyridine (2,5-DHP) | FAD-dependent monooxygenases (e.g., NicC) | nih.gov |

| 3. Ring Cleavage | Opening of the 2,5-DHP ring. | N-Formylmaleamic acid | Dioxygenases | nih.gov |

| 4. Final Conversion | Conversion to a TCA cycle intermediate. | Maleamic acid, Maleic acid, Fumaric acid | Amidase, Isomerase | nih.gov |

Advanced Applications in Chemical Synthesis and Materials Science

Methyl 6-(Phenylthio)nicotinate as a Precursor for Complex Molecular Architectures

There is no specific information in the reviewed literature detailing the use of this compound as a starting material or intermediate for the synthesis of complex molecular architectures. While other nicotinic acid esters, such as Methyl 6-methylnicotinate, are cited as precursors in the synthesis of pharmaceuticals and other complex molecules, no such pathways originating from this compound have been documented in the available research.

Development of Novel Heterocyclic Scaffolds and Functional Molecules

The scientific literature does not provide specific examples or research findings on the application of this compound in the development of novel heterocyclic scaffolds. The versatility of the pyridine (B92270) ring is well-established in medicinal chemistry for creating diverse scaffolds. However, the specific reactivity and synthetic utility of the phenylthio-substituted variant, this compound, in these types of transformations are not documented. Research into the synthesis of new heterocyclic systems often employs related building blocks like Methyl 6-aminonicotinate or Methyl 6-chloronicotinate, but not the phenylthio derivative. nih.govgeorganics.sk

Role in Chemical Processes (e.g., as a component in corrosion inhibition studies, if related to structural contributions)

No studies were found that investigate the role of this compound in chemical processes such as corrosion inhibition. Research in this area has explored other nicotinamide and thiosemicarbazone derivatives, some of which contain sulfur atoms and phenyl groups. For instance, compounds like N-(4-(methylthio)benzylidene)nicotinamide have been synthesized and tested for their corrosion inhibition effects. researchgate.net However, there is no data available to suggest that this compound itself has been studied for this purpose or to describe its structural contribution to such processes.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 6-(Phenylthio)nicotinate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution, where a phenylthio group replaces a leaving group (e.g., halide) on the pyridine ring. For example, reacting methyl 6-chloronicotinate with thiophenol in the presence of a base (e.g., K₂CO₃) under reflux in a polar aprotic solvent (e.g., DMF) is a common route. Yield optimization requires controlling stoichiometry (1:1.2 molar ratio of chloride to thiophenol), temperature (80–100°C), and reaction time (12–24 hr). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) typically achieves >85% purity. Alternative routes may involve transition-metal catalysis, but ligand selection and inert atmosphere are critical to avoid side reactions .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine analytical techniques:

- NMR : ¹H and ¹³C NMR to confirm substituent positions (e.g., phenylthio at C6, methyl ester at C3). Aromatic protons appear as distinct multiplet signals between δ 7.2–8.5 ppm.

- HPLC-MS : Reverse-phase C18 column (acetonitrile/water + 0.1% formic acid) to detect impurities. ESI-MS in positive mode should show [M+H]⁺ at m/z 276.

- Elemental Analysis : Verify %C, %H, and %S within ±0.4% of theoretical values. Discrepancies indicate residual solvents or byproducts .

Q. What solvents and storage conditions are optimal for maintaining compound stability?

- Methodological Answer : Store in anhydrous dimethyl sulfoxide (DMSO) or dichloromethane at −20°C to prevent hydrolysis of the ester group. Avoid prolonged exposure to light or moisture. Stability tests via periodic HPLC analysis (over 6 months) confirm degradation <5% under these conditions. For aqueous solutions, use buffers with pH 5–7 to minimize ester hydrolysis .

Advanced Research Questions

Q. How can researchers optimize the synthesis to minimize byproduct formation (e.g., disulfide or over-reduced species)?

- Methodological Answer : Critical steps include:

- Stoichiometric Control : Limit thiophenol excess to ≤1.5 equivalents to avoid disulfide formation.

- Inert Atmosphere : Use nitrogen/argon to prevent oxidation of thiophenol.

- Post-Reaction Workup : Aqueous washes (e.g., 5% NaHCO₃) remove unreacted thiophenol and acidic byproducts. For over-reduction (e.g., in reductive amination analogs), monitor reaction progress with TLC and quench immediately at completion .

Q. How to design structure-activity relationship (SAR) studies for anti-HIV activity using this compound analogs?

- Methodological Answer : Modify the phenylthio group (e.g., electron-withdrawing substituents) and ester moiety (e.g., ethyl vs. methyl). Use the Minimal Topological Difference (MTD) method to model interactions with HIV-1 reverse transcriptase. Test in vitro antiviral activity via MT-4 cell assays, measuring EC₅₀ values. Correlate substituent hydrophobicity (logP) with activity; for example, trifluoromethyl groups enhance binding affinity but may reduce solubility .

Q. How to resolve contradictions in reported synthetic yields or spectroscopic data across literature sources?

- Methodological Answer : Replicate experiments using standardized protocols (e.g., identical solvents, catalysts). Cross-validate NMR chemical shifts with computational tools (e.g., DFT calculations). For yield discrepancies, compare purification methods—recrystallization vs. chromatography—and quantify losses via mass balance analysis. Publish negative results to clarify reproducibility challenges .

Q. What strategies assess the environmental impact of synthetic routes (e.g., solvent sustainability)?

- Methodological Answer : Apply green chemistry metrics:

- E-Factor : Calculate waste per gram of product (target <10).

- Solvent Selection Guide : Prefer biodegradable solvents (e.g., ethanol) over DMF. Use the CHEM21 Solvent Selection Tool to rank alternatives.

- Lifecycle Analysis (LCA) : Quantify energy use and emissions via software like SimaPro. For example, replacing dichloromethane with 2-MeTHF reduces global warming potential by 40% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.